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molecular formula C18H18ClN3O2S2 B1621769 Metibride CAS No. 77989-60-7

Metibride

Cat. No. B1621769
M. Wt: 407.9 g/mol
InChI Key: NRWBCTIORMNETF-UHFFFAOYSA-N
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Patent
US04346088

Procedure details

8.52 g (0.02 mole) of 4-(4-chloro-3-dimethylsulfamoylphenyl)-3-methyl-2-phenyliminothiazolidin-4-ol in 100 ml of glacial acetic acid are heated at the boil for 3 hours, the solvent is distilled off and the residue is made to crystallize using water. Melting point 180° C.
Name
4-(4-chloro-3-dimethylsulfamoylphenyl)-3-methyl-2-phenyliminothiazolidin-4-ol
Quantity
8.52 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2(O)[CH2:12][S:11][C:10](=[N:13][C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=3)[N:9]2[CH3:20])=[CH:4][C:3]=1[S:22](=[O:27])(=[O:26])[N:23]([CH3:25])[CH3:24]>C(O)(=O)C>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[N:9]([CH3:20])[C:10](=[N:13][C:14]3[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=3)[S:11][CH:12]=2)=[CH:4][C:3]=1[S:22](=[O:27])(=[O:26])[N:23]([CH3:24])[CH3:25]

Inputs

Step One
Name
4-(4-chloro-3-dimethylsulfamoylphenyl)-3-methyl-2-phenyliminothiazolidin-4-ol
Quantity
8.52 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)C1(N(C(SC1)=NC1=CC=CC=C1)C)O)S(N(C)C)(=O)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled off
CUSTOM
Type
CUSTOM
Details
to crystallize

Outcomes

Product
Name
Type
Smiles
ClC1=C(C=C(C=C1)C=1N(C(SC1)=NC1=CC=CC=C1)C)S(N(C)C)(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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